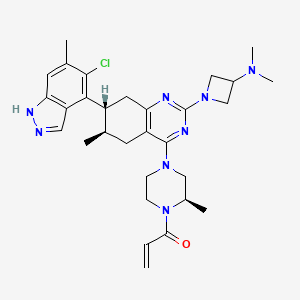

FadD32 Inhibitor-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FadD32 Inhibitor-1 is a potent inhibitor of the enzyme fatty acid degradation protein D32 (FadD32), which is essential for the biosynthesis of mycolic acids in Mycobacterium tuberculosis. Mycolic acids are crucial components of the bacterial cell wall, and their synthesis is vital for the survival and virulence of the bacterium. This compound has shown significant potential as an anti-tubercular agent by targeting this enzyme and disrupting the cell wall synthesis of Mycobacterium tuberculosis .

準備方法

The synthesis of FadD32 Inhibitor-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One of the synthetic routes involves the use of 4,6-diaryl-5,7-dimethyl coumarin as a core structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may involve high-throughput screening techniques to identify and optimize the synthesis of this compound and its analogs .

化学反応の分析

FadD32 Inhibitor-1 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are typically derivatives of the coumarin core structure, which retain the inhibitory activity against FadD32 .

科学的研究の応用

FadD32 Inhibitor-1 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the biosynthesis of mycolic acids and the role of FadD32 in this process. In biology, it is used to investigate the mechanisms of bacterial cell wall synthesis and the effects of disrupting this pathway. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of tuberculosis, especially in cases of drug-resistant strains. In industry, it may be used in the development of new anti-tubercular drugs and diagnostic tools .

作用機序

FadD32 Inhibitor-1 exerts its effects by inhibiting the acyl-acyl carrier protein synthetase activity of FadD32. This enzyme is responsible for activating long-chain fatty acids and transferring them to the polyketide synthase PKS13, which then joins the activated fatty acid chain to another fatty acid. By inhibiting FadD32, this compound disrupts the biosynthesis of mycolic acids, leading to the inhibition of bacterial cell wall synthesis and ultimately the death of Mycobacterium tuberculosis .

類似化合物との比較

FadD32 Inhibitor-1 is unique in its ability to specifically target the FadD32 enzyme and disrupt mycolic acid biosynthesis. Similar compounds include other inhibitors of mycolic acid biosynthesis, such as isoniazid, which targets InhA, and benzothiazinones, which target decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1). this compound is distinct in its mechanism of action and its potential to overcome resistance to existing anti-tubercular drugs .

特性

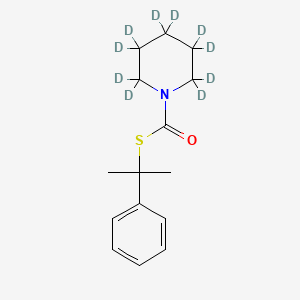

分子式 |

C24H20ClN3O |

|---|---|

分子量 |

401.9 g/mol |

IUPAC名 |

4-(2-chlorophenyl)-N,5,7-trimethyl-6-pyridin-4-ylquinoline-2-carboxamide |

InChI |

InChI=1S/C24H20ClN3O/c1-14-12-20-23(15(2)22(14)16-8-10-27-11-9-16)18(13-21(28-20)24(29)26-3)17-6-4-5-7-19(17)25/h4-13H,1-3H3,(H,26,29) |

InChIキー |

KUVKRNSXKFMYHY-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C(=C1C3=CC=NC=C3)C)C(=CC(=N2)C(=O)NC)C4=CC=CC=C4Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

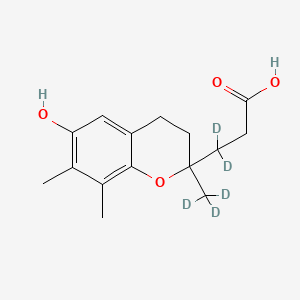

![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)

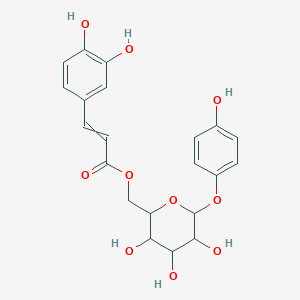

![1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B12428010.png)